molecular formula C10H9FN2O2 B13661330 Ethyl 5-amino-4-cyano-2-fluorobenzoate

Ethyl 5-amino-4-cyano-2-fluorobenzoate

Cat. No.: B13661330
M. Wt: 208.19 g/mol
InChI Key: SFEPWRKLRGHYRX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-2-fluorobenzoate is a substituted benzoate ester characterized by a trifunctional aromatic core. Its structure features an amino group at the 5-position, a cyano group at the 4-position, and a fluorine atom at the 2-position of the benzene ring, with an ethyl ester moiety at the 1-position. This compound combines electron-donating (amino), electron-withdrawing (cyano, fluorine), and ester functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of polar groups (amine, nitrile) suggests moderate solubility in polar solvents, while the fluorine atom may enhance metabolic stability and bioavailability in drug candidates .

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

ethyl 5-amino-4-cyano-2-fluorobenzoate

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-4-9(13)6(5-12)3-8(7)11/h3-4H,2,13H2,1H3

InChI Key

SFEPWRKLRGHYRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)N)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate, followed by reduction to introduce the amino group. The cyano group can be introduced through a Sandmeyer reaction, where the amino group is converted to a diazonium salt and then replaced with a cyano group using copper(I) cyanide. The fluorine atom is usually introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-cyano-2-fluorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Ethyl 5-nitro-4-cyano-2-fluorobenzoate.

    Reduction: Ethyl 5-amino-4-aminomethyl-2-fluorobenzoate.

    Substitution: Ethyl 5-amino-4-cyano-2-methoxybenzoate.

Scientific Research Applications

Ethyl 5-amino-4-cyano-2-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-cyano-2-fluorobenzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Differences :

  • Backbone: The target compound is a benzoate ester (aromatic core), whereas 4v (from ) is a pentanoate ester (aliphatic chain).
  • Substituents: 4v has 2,2-difluoro (vs. monofluoro at position 2 in the target) and a phenoxy group at position 5 (vs. amino in the target). Both share a cyano group but at different positions (4v: position 4; target: position 4).

Functional Implications :

  • Solubility: The amino group in the target compound enhances polarity and aqueous solubility, whereas 4v’s phenoxy group contributes to lipophilicity .

Table 1: Substituent and Backbone Comparison

Compound Backbone Substituents (Positions) Key Functional Groups
Ethyl 5-amino-4-cyano-2-fluorobenzoate Aromatic 5-NH₂, 4-CN, 2-F Ester, amine, nitrile, fluorine
Ethyl 4-cyano-2,2-difluoro-5-phenoxypentanoate Aliphatic 4-CN, 2,2-F₂, 5-OPh Ester, nitrile, ether, fluorine

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

Structural Differences :

  • Backbone: This compound (from ) features a pentynoate ester with a triple bond and bulky diphenyl groups at position 4.
  • Substituents: Ethoxycarbonyloxy (a carbonate ester) and diphenyl groups dominate, contrasting with the target’s amino, cyano, and fluorine substituents.

Functional Implications :

  • Steric Effects : The diphenyl groups introduce significant steric hindrance, likely reducing reactivity at the ester carbonyl compared to the less hindered target compound.
  • Synthetic Routes: The synthesis of such esters (e.g., via alkyne functionalization, as in Hosseyni et al. 2016) may involve transition-metal catalysis, whereas the target compound’s amino and cyano groups might require sequential nitration, reduction, and cyanation steps .

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